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Compound of Interest

Compound Name: (S)-(-)-Pantoprazole Sodium Salt

Cat. No.: B1146597

A Comparative Guide to the Bioequivalence of S-Pantoprazole Sodium Salt Formulations

This guide provides a comprehensive comparison of the bioequivalence of different S-
pantoprazole sodium salt formulations based on available scientific data. The information is
intended for researchers, scientists, and drug development professionals to facilitate an
understanding of the performance and characteristics of various pantoprazole products. While
direct comparative bioequivalence studies between different formulations of S-pantoprazole
sodium salts are limited in publicly available literature, this guide synthesizes data from studies
comparing S-pantoprazole to its racemic mixture (pantoprazole) and generic pantoprazole
formulations to reference products.

Pharmacokinetic Data Comparison

The bioequivalence of different drug formulations is primarily determined by comparing their
pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to
reach maximum plasma concentration (Tmax), and the area under the plasma concentration-
time curve (AUC). The following tables summarize key pharmacokinetic data from
bioequivalence studies involving pantoprazole formulations.

Table 1: Bioequivalence of Racemic Pantoprazole Formulations

This table presents data from studies comparing a test formulation of 40 mg pantoprazole
delayed-released tablets to a reference formulation. These studies are crucial for establishing
the interchangeability of generic and innovator products.
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) Cmax 92.35 - Bioequivalent

Fasting 11.3+11.1 11.3+10.9

(ng/mL) 104.44% [1]
AUCO0-36h 91.89 - Bioequivalent

11.3+11.1 11.3+£10.9
(ng.hr/mL) 100.76% [1]

Cmax 85.00 - Bioequivalent
Fed 9.52+9.15 10.3£9.58

(ng/mL) 105.87% [1]
AUCO0-36h 92.35 - Bioequivalent

9.52 £9.15 10.3+£9.58
(ng.hr/mL) 104.44% [1]

Table 2: Comparative Pharmacokinetics of S-Pantoprazole vs. Racemic Pantoprazole

The S-enantiomer of pantoprazole is known to be metabolized differently than the R-
enantiomer, potentially leading to differences in pharmacokinetic profiles. The following data is
from a study in rats, which indicates that S-pantoprazole may have a more favorable
pharmacokinetic profile.

Parameter S-Pantoprazole R-Pantoprazole Significance
AUC 1.5 times greater - p <0.05
t1/2 Longer Shorter p<0.01
Mean Residence Time  Longer Shorter p<0.01

A study in humans showed that 20 mg of S-pantoprazole is as effective as 40 mg of racemic
pantoprazole in treating reflux esophagitis, suggesting enhanced potency.[2][3][4]

Experimental Protocols

The methodologies employed in bioequivalence studies are critical for ensuring the reliability of
the results. Below are detailed protocols typical for such studies.
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Study Design

Bioequivalence studies for pantoprazole are commonly designed as single-center, randomized,
open-label, single-dose, two-period, two-sequence crossover trials.[5] These studies are
conducted in healthy adult volunteers under both fasting and fed conditions to assess the
influence of food on drug absorption.[6][7][8] A washout period of at least one week is typically
observed between the two periods of the crossover study.[6][7]

Subject Enroliment

Healthy male and non-pregnant female subjects, typically between the ages of 18 and 45, are
enrolled in these studies.[7][8] Exclusion criteria often include a history of allergies to proton
pump inhibitors, significant organ dysfunction, or the use of alcohol or other medications that
could interfere with the study results.[6]

Drug Administration and Blood Sampling

In fasting studies, subjects receive a single oral dose of the test or reference pantoprazole
formulation after an overnight fast of at least 10 hours.[8] In fed studies, the drug is
administered after a standardized high-fat, high-calorie breakfast.[6][7] Blood samples are
collected at predetermined time points before and after drug administration, typically over a 24
to 48-hour period, to measure the plasma concentration of pantoprazole.[6][7]

Analytical Method

The concentration of pantoprazole in plasma samples is determined using a validated high-
performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.
[9] This method provides the necessary sensitivity and selectivity for accurate quantification of
the drug.

Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters such as Cmax, AUCO-t (area under the curve from time zero to
the last measurable concentration), and AUCO-« (area under the curve from time zero to
infinity) are calculated from the plasma concentration-time data using non-compartmental
methods.[9] Statistical analysis, typically an analysis of variance (ANOVA), is performed on the
log-transformed data. The 90% confidence intervals for the ratio of the geometric means of the
test and reference products for Cmax and AUC are calculated. For two products to be
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considered bioequivalent, these confidence intervals must fall within the range of 80% to 125%.

[1]

Visualizing the Bioequivalence Study Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for S-
pantoprazole sodium salt formulations.
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Caption: Workflow of a typical bioequivalence study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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